An In-depth Technical Guide to the Discovery and Synthesis of LeuRS-IN-1 Hydrochloride
An In-depth Technical Guide to the Discovery and Synthesis of LeuRS-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of LeuRS-IN-1 hydrochloride, a potent inhibitor of Mycobacterium tuberculosis (M.tb) leucyl-tRNA synthetase (LeuRS). This document details the mechanism of action, experimental protocols for key biological assays, and a summary of its potent anti-tubercular activity. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, microbiology, and drug development, particularly those focused on novel anti-infective agents.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis presents a significant global health challenge, necessitating the discovery of novel therapeutic agents with new mechanisms of action.[1][2] Aminoacyl-tRNA synthetases (aaRSs), essential enzymes for protein synthesis, have emerged as attractive targets for the development of new antibiotics.[1][2] Leucyl-tRNA synthetase (LeuRS), in particular, plays a critical role in the ligation of leucine to its cognate tRNA, a vital step in protein translation.[1][3]
LeuRS-IN-1 hydrochloride belongs to a class of 3-aminomethyl 4-halogen benzoxaboroles, which were identified as potent inhibitors of M.tb LeuRS.[4][5] These compounds employ an oxaborole tRNA-trapping (OBORT) mechanism, forming a stable adduct with the terminal adenosine of tRNALeu within the editing site of the enzyme, thereby inhibiting protein synthesis.[1][2][3] This guide will delve into the scientific journey of LeuRS-IN-1 hydrochloride, from its conceptualization to its preclinical validation.
Discovery and Mechanism of Action
The discovery of LeuRS-IN-1 hydrochloride was the result of a targeted effort to develop novel anti-tubercular agents that inhibit protein synthesis.[1] The initial screening of a library of benzoxaboroles, known for their antifungal activity, led to the identification of compounds with promising activity against M. tuberculosis.[1][3]
Leucyl-tRNA Synthetase and the mTORC1 Signaling Pathway
Leucyl-tRNA synthetase (LeuRS) not only functions in protein synthesis but also acts as an intracellular leucine sensor for the mTORC1 signaling pathway.[6][7] In the presence of leucine, LeuRS binds to RagD GTPase, leading to the activation of mTORC1, a master regulator of cell growth and proliferation.[6][7] By inhibiting LeuRS, compounds like LeuRS-IN-1 can disrupt this critical signaling pathway, in addition to halting protein synthesis.
Figure 1: LeuRS-IN-1 Inhibition of the mTORC1 Signaling Pathway.
Synthesis of LeuRS-IN-1 Hydrochloride
The synthesis of LeuRS-IN-1 hydrochloride is a multi-step process that begins with commercially available starting materials. The following is a generalized synthetic scheme based on reported procedures for analogous compounds.[5][6]
Figure 2: Generalized Synthetic Workflow for LeuRS-IN-1 Hydrochloride.
Detailed Synthetic Protocol
A detailed, step-by-step protocol for the synthesis of the core 3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1][2]oxaborol-1(3H)-ol structure is outlined in the patent literature.[5] The final hydrochloride salt formation can be achieved by treating the free base with a solution of hydrogen chloride in a suitable solvent like diethyl ether or methanol.[8][9][10]
Biological Evaluation
The biological activity of LeuRS-IN-1 hydrochloride has been characterized through a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative data for LeuRS-IN-1 hydrochloride and its analogs.
Table 1: In Vitro Activity of LeuRS-IN-1 Hydrochloride
| Target/Assay | IC50 (µM) | EC50 (µM) | Kd (µM) | MIC (µg/mL) | Reference |
| M.tb LeuRS | 0.06 | 0.075 | [11][12] | ||
| Human Cytoplasmic LeuRS | 38.8 | [11][12] | |||
| HepG2 Protein Synthesis | 19.6 | [11][12] | |||
| M.tb H37Rv | 0.02 | [11] | |||
| HepG2 Cell Toxicity | 65.8 | [11] |
Table 2: In Vivo Efficacy of LeuRS-IN-1 Hydrochloride in Mouse Models of Tuberculosis
| Mouse Model | Dosage | Dosing Schedule | Outcome | Reference |
| Acute TB | 100 mg/kg | Orally, daily for 14 days | Reduced lung CFU value | [11] |
| Chronic TB | 33 mg/kg | Orally, 5 days a week for 4 weeks | Reduced lung and spleen CFU values | [11] |
Experimental Protocols
This assay determines the concentration of the inhibitor required to reduce the enzymatic activity of M.tb LeuRS by 50% (IC50).
-
Reagents and Materials:
-
Recombinant M.tb LeuRS enzyme
-
tRNALeu
-
L-[3H]-leucine
-
ATP
-
Inhibitor compound (LeuRS-IN-1 hydrochloride)
-
Reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the M.tb LeuRS enzyme, tRNALeu, and L-[3H]-leucine in the reaction buffer.
-
Add varying concentrations of LeuRS-IN-1 hydrochloride to the reaction mixture and incubate for a defined period (e.g., 20 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the aminoacylation reaction by adding ATP.
-
After a set time (e.g., 7-10 minutes), stop the reaction by adding cold TCA to precipitate the macromolecules (including the charged tRNA).
-
Filter the mixture through glass fiber filters to capture the precipitated, radiolabeled tRNA.
-
Wash the filters with cold TCA to remove unincorporated L-[3H]-leucine.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
This assay determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of M. tuberculosis.
-
Reagents and Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
LeuRS-IN-1 hydrochloride
-
96-well microplates
-
Resazurin-based indicator (e.g., AlamarBlue)
-
Plate reader
-
-
Procedure:
-
Prepare a serial dilution of LeuRS-IN-1 hydrochloride in the 96-well microplates.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for a specified period (e.g., 7-14 days).
-
Add the resazurin-based indicator to each well and incubate for an additional 24 hours.
-
Determine the MIC as the lowest concentration of the compound that prevents a color change of the indicator (indicating inhibition of bacterial growth).[1]
-
This assay measures the effect of the compound on protein synthesis in a human cell line (HepG2) to assess potential off-target effects.
-
Reagents and Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
L-[3H]-leucine
-
LeuRS-IN-1 hydrochloride
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH)
-
Scintillation counter
-
-
Procedure:
-
Seed HepG2 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of LeuRS-IN-1 hydrochloride for a defined period (e.g., 24-48 hours).
-
Pulse the cells with L-[3H]-leucine for a short period (e.g., 1-2 hours) to allow for its incorporation into newly synthesized proteins.
-
Wash the cells to remove unincorporated radiolabel.
-
Lyse the cells and precipitate the proteins using cold TCA.
-
Wash the protein pellet with TCA.
-
Dissolve the protein pellet in NaOH.
-
Measure the radioactivity of the dissolved protein using a scintillation counter.
-
Calculate the percentage of protein synthesis inhibition and determine the EC50 value.
-
Conclusion
LeuRS-IN-1 hydrochloride represents a promising class of anti-tubercular agents with a novel mechanism of action. Its potent and selective inhibition of M.tb LeuRS, coupled with its efficacy in preclinical models of tuberculosis, highlights its potential as a lead compound for the development of new treatments for this devastating disease. The detailed experimental protocols and compiled data in this guide are intended to facilitate further research and development in this critical area of infectious disease. Further optimization of this scaffold could lead to the development of a clinical candidate with an improved therapeutic index.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Discovery of a Potent and Specific M. tuberculosis Leucyl-tRNA Synthetase Inhibitor: (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol (GSK656) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of the [3H]Leucine Incorporation Technique for Quantification of Bacterial Secondary Production Associated with Decaying Wetland Plant Litter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]

